4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220028-74-9
Cat. No.: VC2686682
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-74-9 |
|---|---|
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| IUPAC Name | 4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H |
| Standard InChI Key | IONWJTGKKAIUPA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl |
| Canonical SMILES | CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring with a substituent at position 4, consisting of an ethyl chain that connects to a 2-isopropylphenoxy group. The compound exists as a hydrochloride salt, which typically enhances stability and solubility for research and pharmaceutical applications. The position of the isopropyl group at carbon-2 of the phenoxy ring creates a distinct steric environment that differentiates this molecule from its structural isomers.
Based on analysis of similar compounds, the following properties can be predicted:
| Property | Value |
|---|---|
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| Physical State | Crystalline solid |
| Solubility | Likely soluble in water, methanol, and polar organic solvents |
| Appearance | White to off-white powder |
| Melting Point | Estimated 180-220°C (based on similar hydrochloride salts) |
Structure Comparison with Analogues
The compound bears structural similarities to several related molecules that provide context for understanding its potential properties and applications. Key structural relationships include:
Synthesis and Preparation
Synthetic Methodology
The synthesis of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride likely involves a multi-step process similar to that of related compounds. Based on established synthetic protocols for similar molecules, the following synthetic route can be proposed:
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Activation of 2-isopropylphenol under basic conditions to form the corresponding phenoxide
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Nucleophilic substitution reaction with a suitable haloethyl intermediate
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Coupling with 4-piperidine derivative through additional substitution chemistry
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Formation of the hydrochloride salt using hydrogen chloride in an appropriate solvent
For the structurally related 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, "the synthesis typically involves a multi-step process. One common method includes the reaction of 2-isopropylphenol with 2-chloroethylpiperidine under basic conditions. This nucleophilic substitution reaction allows the phenoxide ion to attack the ethyl chloride, forming the desired product".
Reaction Conditions and Optimization
The optimization of reaction conditions for synthesizing 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would likely focus on the following parameters:
| Reaction Step | Key Conditions | Optimization Parameters |
|---|---|---|
| Phenoxide Formation | Base (K₂CO₃, NaOH), Solvent (DMF, Acetone) | Base strength, Temperature, Concentration |
| Nucleophilic Substitution | Temperature, Reaction Time, Catalyst | Regioselectivity, Yield, Purity |
| Salt Formation | HCl concentration, Solvent selection | Crystallization conditions, Product stability |
Proper control of these conditions would be essential for achieving high yield and purity, while minimizing side reactions and impurities. The regioselectivity of the piperidine coupling would be particularly important to ensure substitution at position 4 rather than other positions.
Chemical Reactivity
Functional Group Reactivity
The chemical behavior of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is defined by its key functional groups:
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Store at 2-8°C (refrigerated) |
| Container | Tightly sealed container protected from light |
| Atmosphere | Presence of desiccant to prevent moisture absorption |
| Stability Concerns | Potential for hygroscopicity and oxidative degradation |
Pharmacological Properties
Predicted Biological Activity
The structure of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride suggests potential activity in several pharmacological domains:
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Neuroreceptor modulation: Piperidine-containing compounds frequently interact with various neuroreceptors, including dopaminergic, serotonergic, and histaminergic systems.
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Dopamine pathway modulation: The fourth search result mentions that compounds targeting "H3 receptor (H3R) and MAO B can increase DA levels in the brain" . Given structural similarities, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride may possess properties relevant to dopamine modulation.
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Potential relevance to Parkinson's disease: The search results note that "The clinical symptoms of Parkinson's disease (PD) appear when dopamine (DA) concentrations in the striatum drops to around 20%" . Compounds that can influence dopamine levels may have research applications in this area.
The specific positioning of the isopropyl group at the 2-position of the phenoxy moiety, combined with the 4-position substitution on the piperidine ring, creates a unique pharmacophore that would interact with biological targets differently than its structural isomers.
Structure-Activity Relationships
The biological activity of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would be influenced by several structural features:
| Structural Element | Potential Impact on Activity |
|---|---|
| 4-Position piperidine substitution | Alters spatial orientation of the molecule, affecting receptor binding profiles |
| 2-Position isopropyl on phenoxy | Creates specific steric and electronic environment around the aromatic ring |
| Ethyl linker length | Determines distance between piperidine and phenoxy moieties, affecting binding pocket fit |
| Salt form | Influences solubility, bioavailability, and stability |
Comparative studies with structural analogues would be valuable for establishing detailed structure-activity relationships and optimizing desired pharmacological properties.
Analytical Characterization
Spectroscopic Profile
For identification and characterization purposes, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would likely exhibit the following spectroscopic properties:
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.7-7.5 ppm), piperidine ring protons (1.5-3.5 ppm), isopropyl methyl groups (doublet, ~1.2 ppm), isopropyl methine (septet, ~3.5 ppm) |
| ¹³C NMR | Signals for aromatic carbons (115-155 ppm), piperidine carbons (25-55 ppm), ethyl linker carbons (65-75 ppm), isopropyl carbons (22-30 ppm) |
| IR Spectroscopy | Bands for N-H stretching (~3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C (~1450-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to [M-Cl]⁺ (m/z 248), with fragment ions from cleavage at various bonds |
These spectroscopic data would provide definitive structural confirmation and serve as quality control parameters for synthesis and purification.
Chromatographic Methods
For separation, purification, and quality control, the following chromatographic approaches would be applicable:
| Chromatographic Technique | Parameters |
|---|---|
| HPLC | Reverse-phase C18 column, mobile phase of acetonitrile/water with buffer (e.g., ammonium acetate or formate) |
| TLC | Silica plates, mobile phase of chloroform/methanol/ammonia or similar solvent systems, visualization with UV and ninhydrin or Dragendorff's reagent |
| GC-MS | After derivatization to improve volatility, using temperature programming on a DB-5 or similar column |
Establishing validated analytical methods would be essential for ensuring the identity, purity, and consistency of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride in research applications.
Research Applications
Medicinal Chemistry Applications
As a piperidine derivative with potential neuroactive properties, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride may have valuable applications in medicinal chemistry research:
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Receptor binding studies: The compound could serve as a probe for investigating receptor binding sites and structure-activity relationships.
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Neurotransmitter modulation research: Based on its structural features, the compound may influence neurotransmitter systems, particularly those involving dopamine or histamine.
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Drug discovery programs: The compound could function as a lead structure or scaffold for developing novel therapeutic agents, particularly for neurological conditions.
The search results suggest potential relevance to neurological research, as compounds in this class may interact with "H3 receptor (H3R) and MAO B" which "can increase DA levels in the brain" .
Reference Standard Applications
In analytical chemistry, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride could serve as:
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A reference standard for analytical method development and validation
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A control compound for monitoring instrument performance
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A comparative standard for structural analogue research
These applications would support quality control, method development, and research activities across pharmaceutical and chemical industries.
| Safety Consideration | Recommendation |
|---|---|
| Personal Protective Equipment | Laboratory coat, nitrile gloves, safety glasses/goggles |
| Engineering Controls | Use of fume hood for weighing and handling |
| Storage | Keep in tightly closed container in cool, dry area away from incompatible materials |
| First Aid | In case of skin contact, wash with soap and water; for eye contact, rinse with water for at least 15 minutes |
| Specific Hazards | Potential respiratory and skin irritation, possible pharmacological effects upon exposure |
For the related compound 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, handling guidelines indicate that "it is advisable to wear protective gear, including gloves and eye protection, and to follow standard laboratory safety protocols".
Future Research Directions
Structure Optimization Studies
Future research on 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride could focus on structural modifications to optimize specific properties:
| Modification Target | Potential Approaches |
|---|---|
| Receptor Selectivity | Variation of substituents on the phenoxy ring, exploration of alternative isopropyl positions |
| Pharmacokinetic Properties | Modification of the ethyl linker length, incorporation of metabolically stable groups |
| Binding Affinity | Introduction of additional hydrogen bond donors/acceptors, exploration of conformational constraints |
| Solubility Profile | Introduction of solubilizing groups, alternative salt forms |
Such structure-activity relationship studies would provide valuable insights into the pharmacophore requirements for specific biological activities.
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